(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
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Description
(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C22H15Cl3N2O4 and its molecular weight is 477.72. The purity is usually 95%.
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Scientific Research Applications
Nematicidal Activity : The synthesis of 3-(4-chloro/methyl/nitro/methoxy/3,4,5-trimethoxy/2,4-dichloro/4-bromo/3,4-dimethoxy/2,4-dimethoxy/3-bromo/2-chloro/2-methoxy phenyl)-1-(4-hydroxyphenyl)-2-propen-1-one derivatives, including the compound , demonstrated nematicidal activity against the root-knot nematode, Meloidogyne javanica (Kumari, Singh, & Walia, 2014).
Crystallographic Study : A crystallographic study of a similar compound, (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, revealed interesting molecular angles and hydrogen bonding, which could be relevant for understanding the structural properties of the compound (Jasinski et al., 2007).
Optoelectronic and Charge Transport Properties : Chalcone derivatives, including similar compounds, have been studied for their linear and nonlinear optical properties, which could make them suitable for use in semiconductor devices (Shkir et al., 2019).
Non-Linear Optical Properties : Another study on chalcone derivatives, specifically focusing on their non-linear optical properties, suggests potential applications in the field of photonics (Singh et al., 2012).
Anti-Cancer Activity : Substituted chalcones, including those similar to the compound , have shown significant anti-cancer activity against breast cancer cell lines in studies, suggesting potential chemotherapeutic applications (Singh et al., 2016).
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O4/c23-16-5-4-15(20(25)11-16)13-31-18-3-1-2-14(10-18)22(28)8-9-26-17-6-7-19(24)21(12-17)27(29)30/h1-12,26H,13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMECWVCFYHGD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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